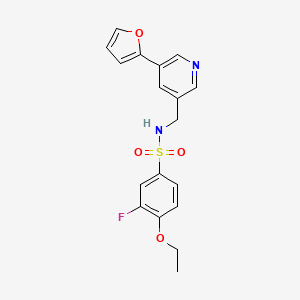

4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with ethoxy (4-position) and fluorine (3-position). The sulfonamide nitrogen is linked via a methyl group to a pyridine ring bearing a furan-2-yl substituent at the 5-position. The ethoxy group enhances lipophilicity, while fluorine improves metabolic stability and electronic interactions. The pyridine-furan moiety may contribute to π-π stacking or hydrogen bonding in biological systems.

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c1-2-24-18-6-5-15(9-16(18)19)26(22,23)21-11-13-8-14(12-20-10-13)17-4-3-7-25-17/h3-10,12,21H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVYZZGBBDPPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Pyridine Derivative: : The synthesis begins with the preparation of the 5-(furan-2-yl)pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a 5-bromo-3-pyridine .

-

Introduction of the Sulfonamide Group: : The next step involves the sulfonylation of the pyridine derivative. This is typically done using benzenesulfonyl chloride in the presence of a base such as triethylamine .

-

Ethoxy and Fluoro Substitution: This can be achieved through nucleophilic substitution reactions using appropriate ethoxy and fluoro reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions to form various

Biological Activity

The compound 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C18H19FN4O3S

- Molecular Weight : 390.4 g/mol

- CAS Number : 2320468-28-6

The structure features an ethoxy group, a fluoro group, and a pyridine moiety, which are critical for its biological activity. The presence of the furan ring contributes to its unique chemical properties, enhancing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity. For example, studies have shown that related sulfonamide derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 4 µg/mL |

| Escherichia coli | 1 - 8 µg/mL |

| Pseudomonas aeruginosa | >16 µg/mL |

The compound's mechanism of action often involves the inhibition of bacterial enzymes crucial for cell wall synthesis and protein production, leading to bactericidal effects.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Inhibition of Biofilm Formation

Biofilm-associated infections pose significant clinical challenges. The compound has shown potential in inhibiting biofilm formation in various bacterial strains, particularly in Staphylococcus aureus and Enterococcus faecalis. For instance:

| Bacterial Strain | Biofilm Inhibition Concentration (BIC) |

|---|---|

| Staphylococcus aureus | 62.216 - 124.432 µg/mL |

| Enterococcus faecalis | 31.108 - 62.216 µg/mL |

This inhibition is believed to occur through disruption of quorum sensing pathways, which are vital for biofilm development.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide :

-

Antimicrobial Efficacy Study :

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antibacterial properties, finding that modifications to the molecular structure significantly enhanced their efficacy against resistant strains . -

Anticancer Activity Assessment :

Another research article focused on the anticancer potential of pyridine derivatives, demonstrating that certain modifications led to increased cytotoxicity against human cancer cell lines . -

Biofilm Disruption Mechanism :

A recent investigation into biofilm formation revealed that specific sulfonamide compounds could effectively reduce biofilm biomass by targeting signaling pathways critical for bacterial communication .

Scientific Research Applications

Anticancer Activity

Recent studies have reported that compounds similar to 4-Ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown potent activity against breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics like gemcitabine and cisplatin .

Anti-inflammatory Effects

Compounds in the same class as 4-Ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide have demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The selectivity for COX-2 over COX-1 suggests a favorable safety profile, making these compounds potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of sulfonamide derivatives. The presence of the furan and pyridine moieties contributes to their bioactivity against various bacterial strains, suggesting their use in treating infections caused by resistant pathogens .

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives revealed that those with electron-withdrawing groups, such as fluorine, exhibited enhanced anticancer activity due to increased lipophilicity and improved binding affinity to target proteins involved in cancer progression .

Case Study 2: Anti-inflammatory Profile

In vivo studies demonstrated that compounds similar to 4-Ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide significantly reduced edema in animal models, showcasing their potential as effective anti-inflammatory agents comparable to traditional NSAIDs like celecoxib .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

Analysis :

- Difluoro substitution in may enhance binding but reduce solubility compared to the target’s mono-fluoro/ethoxy balance.

Heterocyclic Moieties and Linkers

Analysis :

- The pyridine-furan system in the target compound offers a balance of hydrogen bonding (furan) and aromatic interactions (pyridine), distinct from quinoline’s rigidity or oxazole’s polarity .

Analysis :

Q & A

Q. What are the recommended synthetic strategies for 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide?

A two-step approach is often employed:

Sulfonamide Coupling : React 4-ethoxy-3-fluorobenzenesulfonyl chloride with 5-(furan-2-yl)pyridin-3-yl)methylamine in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride.

Q. How can researchers confirm the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are critical:

- Mass Spectrometry : Confirm molecular weight (exact mass 462.1573 g/mol) via high-resolution LC-MS .

- NMR : Analyze ¹H/¹³C NMR for characteristic signals (e.g., furan protons at δ 6.3–7.4 ppm, sulfonamide NH at δ 9.1–9.5 ppm).

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents (e.g., ethoxy and fluorine positions) .

Q. What solvent systems are suitable for solubility testing?

Prioritize dimethyl sulfoxide (DMSO) for stock solutions due to the compound’s hydrophobicity. For aqueous assays, use ≤5% DMSO in PBS (pH 7.4). Solubility in ethanol and acetonitrile is moderate (~10–20 mg/mL) but requires sonication .

Advanced Research Questions

Q. How do the ethoxy and fluorine substituents influence biological activity?

- Fluorine : Enhances metabolic stability and membrane permeability via electronegativity and reduced steric bulk. Compare activity to non-fluorinated analogs (e.g., 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide) in enzyme inhibition assays .

- Ethoxy Group : Modulates lipophilicity and target binding. Replace with methoxy or propoxy groups to study SAR trends in kinase inhibition (e.g., CSF1R, referenced in structurally related inhibitors) .

Q. What experimental designs are recommended to assess kinase inhibition potential?

In Silico Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB 3LCS for CSF1R) .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values using ADP-Glo™ kinase assays (e.g., for PAK4 or PPARG targets).

- Selectivity Screening : Test against a panel of 50+ kinases to identify off-target effects .

Cellular Validation : Evaluate anti-proliferative activity in glioblastoma (U87-MG) or colorectal cancer (HCT-116) cell lines, using 10 µM–100 nM dosing .

Q. How can researchers resolve contradictions in biological activity data?

- Batch Variability : Characterize impurities via HPLC (C18 column, 0.1% TFA in water/acetonitrile). Common impurities include de-ethoxy byproducts or oxidized furan derivatives .

- Assay Conditions : Standardize cell culture media (e.g., FBS lot consistency) and confirm compound stability under assay conditions (e.g., pH 7.4, 37°C for 72 hours) .

Q. What advanced analytical methods are used for degradation product identification?

- LC-HRMS/MS : Fragment degradation products (e.g., hydrolyzed sulfonamide or furan ring-opened species) and match to in silico libraries.

- Accelerated Stability Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, sampling weekly .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.